molecular formula C10H10BrNO2 B13580195 (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13580195
M. Wt: 256.10 g/mol
InChI Key: MRRCQSLPXUIPDE-SECBINFHSA-N
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Description

(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of tetrahydroisoquinoline derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbonyl diimidazole.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent tetrahydroisoquinoline.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinoline derivatives, de-brominated tetrahydroisoquinoline, and various substituted isoquinoline compounds.

Scientific Research Applications

(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of novel organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine substituent enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially less bioactive.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the bromine substituent, which may reduce its binding affinity to certain targets.

    7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological activity.

Uniqueness

The presence of both the bromine substituent and the carboxylic acid group in (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

(3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1

InChI Key

MRRCQSLPXUIPDE-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](NCC2=C1C=CC(=C2)Br)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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